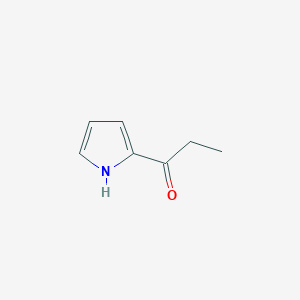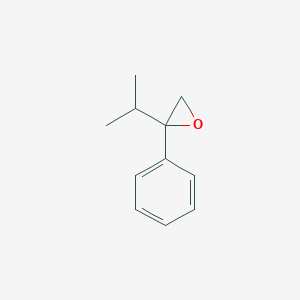
2-Phenyl-2-(propan-2-yl)oxirane
Vue d'ensemble
Description
2-Phenyl-2-(propan-2-yl)oxirane is a compound that falls within the broader class of organic compounds known as oxiranes or epoxides. These are three-membered cyclic ethers characterized by an oxygen atom connected to two carbon atoms that are typically substituted with various alkyl or aryl groups. The specific structure of 2-phenyl-2-(propan-2-yl)oxirane includes a phenyl group and an isopropyl group attached to the oxirane ring.
Synthesis Analysis
The synthesis of oxirane derivatives can be achieved through various methods. For instance, the synthesis of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a related compound, involves the use of enantiopure (2S,3S)-phenylglycidol as a starting material, which undergoes a reaction to produce the fluorinated oxirane compound . Similarly, phenylalkyloxirane-2-carboxylic acids, which share a phenyl group and an oxirane ring with 2-phenyl-2-(propan-2-yl)oxirane, are synthesized and studied for their hypoglycemic activity . These methods could potentially be adapted for the synthesis of 2-phenyl-2-(propan-2-yl)oxirane.
Molecular Structure Analysis
The molecular structure of oxiranes is characterized by the angle strain of the three-membered ring, which makes them highly reactive. The presence of substituents on the oxirane ring can influence the reactivity and the type of reactions the compound can undergo. For example, the presence of a phenyl group can contribute to the stability of the compound through resonance effects .
Chemical Reactions Analysis
Oxiranes are known for their ability to participate in various chemical reactions, primarily due to the ring strain and the reactivity of the epoxide ring. They can undergo ring-opening reactions, which are often regioselective and can be initiated by nucleophiles . The ring-opening polymerization of oxiranes can lead to the formation of polyethers with specific structures, as seen in the synthesis of polymers with carbonyl–aromatic π-stacked structures . Additionally, oxiranes can be involved in carbon-carbon bond cleavage reactions catalyzed by Lewis acids, leading to the formation of different cyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxiranes are influenced by their molecular structure. The presence of substituents like chlorine or trifluoromethyl groups on the phenyl ring can significantly affect the compound's activity, as seen in the study of phenylalkyloxirane-2-carboxylic acids . The reactivity of oxiranes also allows them to be used as intermediates in the synthesis of various functional polymers, where the oxirane structure can be modified through reactions with different reagents . The antimicrobial, antioxidant, and insect antifeedant activities of some oxirane derivatives have also been explored, indicating the potential for diverse biological applications .
Applications De Recherche Scientifique
Cholesteryl Ester Transfer Protein (CETP) Inhibition : Li et al. (2010) demonstrated the use of a derivative of 2-Phenyl-2-(propan-2-yl)oxirane in the synthesis of a potent CETP inhibitor. This compound was prepared with excellent chemical and optical purities, indicating its potential in pharmaceutical applications related to cholesterol management (Li et al., 2010).
Hypoglycemic Activity : Eistetter and Wolf (1982) synthesized a series of 2-(phenylalkyl)oxirane-2-carboxylic acids, including derivatives of 2-Phenyl-2-(propan-2-yl)oxirane, showing significant blood glucose lowering activities in fasted rats, which is crucial for diabetes research (Eistetter & Wolf, 1982).
Asymmetric Synthesis of Anxiolytic Drugs : Narsaiah and Nagaiah (2010) reported the asymmetric synthesis of Enciprazine, an anxiolytic drug, using a derivative of 2-Phenyl-2-(propan-2-yl)oxirane. This showcases its role in synthesizing therapeutically relevant compounds (Narsaiah & Nagaiah, 2010).
Enantiopure Chiral Resolution Reagent : Rodríguez-Escrich et al. (2005) developed (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a chiral resolution reagent. This compound, derived from 2-Phenyl-2-(propan-2-yl)oxirane, is useful for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Antimicrobial and Insect Antifeedant Potency : Thirunarayanan and Vanangamudi (2016) synthesized a series of biphenyl keto oxiranes, structurally related to 2-Phenyl-2-(propan-2-yl)oxirane, and evaluated their antimicrobial and insect antifeedant activities. This indicates potential applications in agriculture and public health (Thirunarayanan & Vanangamudi, 2016).
Synthesis of Glass-Forming Monomers and Polymers : Andrikaityte et al. (2012) synthesized glass-forming monomers and polymers based on derivatives of 1,3-bis(carbazol-9-yl)propan-2-ol, which are structurally similar to 2-Phenyl-2-(propan-2-yl)oxirane. These materials have potential applications in the development of new materials with unique optical and thermal properties (Andrikaityte et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
2-phenyl-2-propan-2-yloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(2)11(8-12-11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOWUFINYRBNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(propan-2-yl)oxirane | |
CAS RN |
16282-55-6 | |
| Record name | 2-phenyl-2-(propan-2-yl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



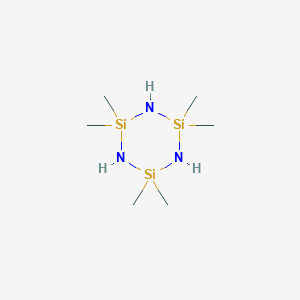
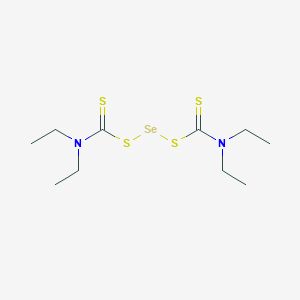
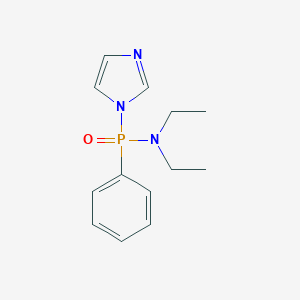
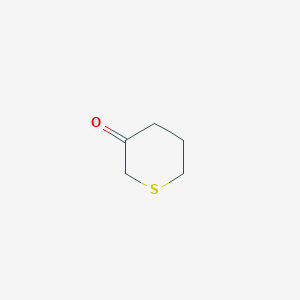
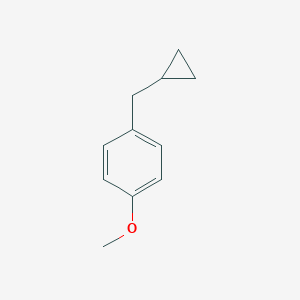
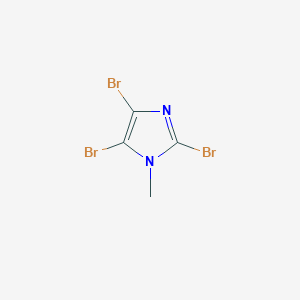
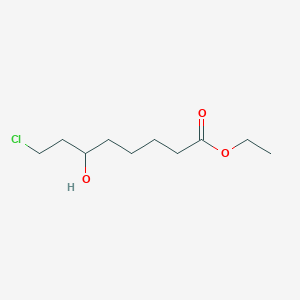
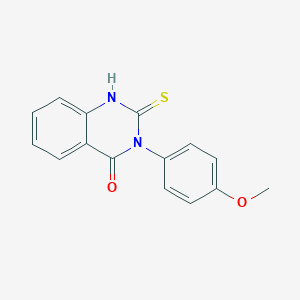
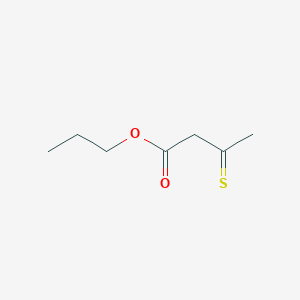
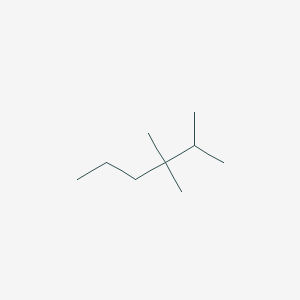
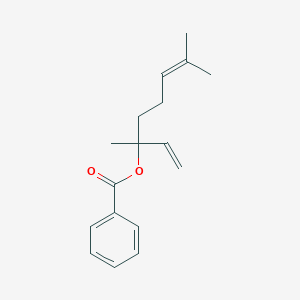
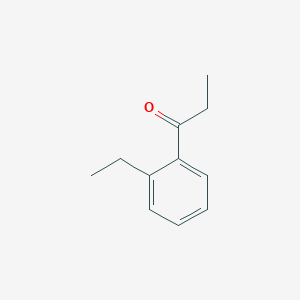
![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)
